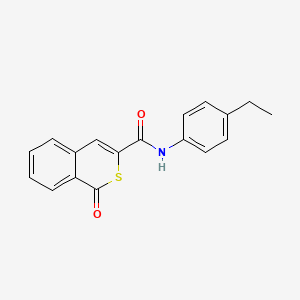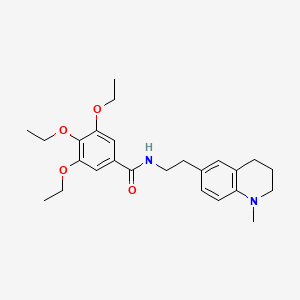
3,4,5-triethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3,4,5-triethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide” is a complex organic molecule. It contains a benzamide moiety, which is a common functional group in pharmaceutical drugs . The molecule also contains a 1,2,3,4-tetrahydroquinoline ring, which is a structural motif found in many biologically active compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the tetrahydroquinoline ring, possibly through a Pictet-Spengler reaction , followed by the attachment of the benzamide moiety. The ethoxy groups on the benzene ring could be introduced through a Williamson ether synthesis or a similar method.Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a cyclic structure. The tetrahydroquinoline ring and the benzene ring would likely contribute to the rigidity of the molecule, while the ethoxy and amide groups could participate in hydrogen bonding .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the amide group, the ethoxy groups, and the tetrahydroquinoline ring. The amide could undergo hydrolysis under acidic or basic conditions, while the ethoxy groups could be cleaved by strong acids. The tetrahydroquinoline ring could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of polar groups, the size and shape of the molecule, and the flexibility of the structure could all influence properties like solubility, melting point, and stability .Wissenschaftliche Forschungsanwendungen
Anti-Cancer Effects
The compound has shown notable anti-cancer effects . It effectively inhibits tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β . In addition, it has been used in the synthesis of novel 3,4,5-trimethoxycinnamamide-tethered 1,2,3-triazole derivatives, which have shown prominent activity against both MCF-7 and A549 cancer cell lines .
Anti-Fungal and Anti-Bacterial Properties
The compound has demonstrated promising anti-fungal and anti-bacterial properties . It has shown activities against Helicobacter pylori and Mycobacterium tuberculosis .
Antiviral Activity
The compound has potential antiviral activity . It holds potential against viruses such as the acquired immunodeficiency syndrome (AIDS) virus, hepatitis C virus, and influenza virus .
Anti-Parasitic Agents
The compound has demonstrated significant efficacy against Leishmania, Malaria, and Trypanosoma . This indicates its potential as an anti-parasitic agent .
Anti-Inflammatory Properties
The compound has been associated with anti-inflammatory properties , thereby expanding its therapeutic scope .
Anti-Alzheimer Properties
The compound has shown potential as an anti-Alzheimer agent , indicating its potential in the treatment of neurodegenerative diseases .
Anti-Depressant Properties
The compound has demonstrated anti-depressant properties , suggesting its potential use in the treatment of mood disorders .
Anti-Migraine Properties
The compound has also been associated with anti-migraine properties , indicating its potential use in the treatment of migraine .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3,4,5-triethoxy-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N2O4/c1-5-29-22-16-20(17-23(30-6-2)24(22)31-7-3)25(28)26-13-12-18-10-11-21-19(15-18)9-8-14-27(21)4/h10-11,15-17H,5-9,12-14H2,1-4H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSZFUORYLKUBAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCCC2=CC3=C(C=C2)N(CCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(thiophen-2-yl)quinoline-4-carboxamide](/img/structure/B2608416.png)
![4-{9-methyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}-N-(propan-2-yl)butanamide](/img/structure/B2608417.png)
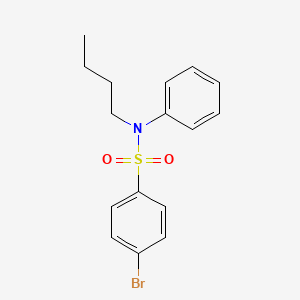
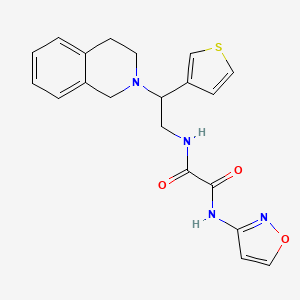

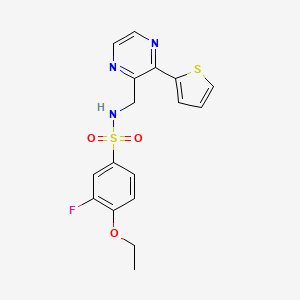
![2-Chloro-N-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)methyl]acetamide](/img/structure/B2608423.png)
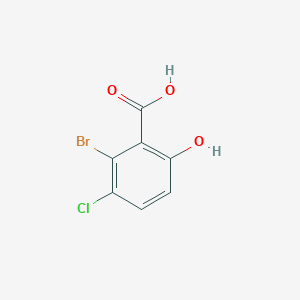
![N-carbamoyl-4-(((2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl)amino)benzenesulfonamide](/img/structure/B2608426.png)
![N-[[1-(2-Methoxyphenyl)cyclopentyl]methyl]oxirane-2-carboxamide](/img/structure/B2608428.png)

![1-(2,3-Dimethoxyphenyl)-3-[[4-(furan-3-yl)thiophen-2-yl]methyl]urea](/img/structure/B2608432.png)
